4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Overview
Description
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a cyclohexanecarboxylate moiety attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with cyclohexanecarboxylic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents like halogens or nitro groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects .
Comparison with Similar Compounds
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can be compared with other chromen-2-one derivatives, such as:
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxy-4-methylcoumarin: Exhibits strong fluorescence and is used in fluorescent probes.
4-methoxycoumarin: Similar to the compound but lacks the cyclohexanecarboxylate moiety, resulting in different biological activities. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] cyclohexanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-15-21(28-24(26)17-6-4-3-5-7-17)13-12-19-20(14-22(25)29-23(15)19)16-8-10-18(27-2)11-9-16/h8-14,17H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCGMCNAOVUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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